molecular formula C7H5N3O3S B11447490 5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one

5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11447490
M. Wt: 211.20 g/mol
InChI Key: QKKLPQQKLKIERY-UHFFFAOYSA-N
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Description

5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its fused ring structure, which includes both a thiophene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives with pyrimidine precursors under specific conditions. For example, the reaction of 5-methylthiophene-2-carboxylic acid with guanidine nitrate in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced thienopyrimidines, and various substituted thienopyrimidines .

Scientific Research Applications

5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit specific enzymes and interfere with cellular pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    5-methylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the nitro group, resulting in different chemical and biological properties.

    6-nitrothieno[2,3-d]pyrimidin-4(3H)-one: Lacks the methyl group, affecting its reactivity and applications.

    5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Contains an additional methyl group, altering its chemical behavior.

Uniqueness

These functional groups contribute to its distinct chemical properties and enhance its utility in various fields of research .

Properties

Molecular Formula

C7H5N3O3S

Molecular Weight

211.20 g/mol

IUPAC Name

5-methyl-6-nitro-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H5N3O3S/c1-3-4-5(11)8-2-9-6(4)14-7(3)10(12)13/h2H,1H3,(H,8,9,11)

InChI Key

QKKLPQQKLKIERY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)[N+](=O)[O-]

Origin of Product

United States

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